
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound with the molecular formula C18H17N3O2 . It is a derivative of pyrimidin-2-amine, which is known to have various biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the reaction of 2-amino-4,6-dihydrazinopyrimidine with various aldehydes . For example, one synthesis involved heating a suspension of 2-amino-4,6-dihydrazinopyrimidine and biphenyl-4-carboxaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidin-2-amine core with two methoxyphenyl groups attached at the 4 and 6 positions . The compound has a molecular weight of 307.3 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 307.132076794 g/mol .Wirkmechanismus
Target of Action
The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for the equal distribution of chromosomes to daughter cells .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits AURKA activity and reduces its phosphorylation at Thr283 . The inhibition of AURKA leads to changes in cell division, specifically causing an accumulation in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to downstream effects such as the triggering of apoptosis, a form of programmed cell death . Specifically, the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase are triggered, which are key steps in the apoptotic pathway .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . By inhibiting AURKA, the compound disrupts the cell cycle, leading to cell death . This makes this compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and can be characterized by spectroscopic methods. Additionally, it is relatively inexpensive and has been used in a variety of research applications. However, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Zukünftige Richtungen
The potential applications of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine are vast, and there are many areas in which further research is needed. These include further studies of its mechanism of action, biochemical and physiological effects, and interactions with other molecules. Additionally, further research is needed to understand its potential therapeutic applications, and to develop new and more efficient methods of synthesis. Finally, further research is needed to explore the potential of this compound as a drug discovery tool.
Synthesemethoden
The synthesis of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has been described in several publications. It can be synthesized through a two-step process, beginning with the reaction of 2-methoxyphenylacetic acid and pyrimidine in the presence of a base such as sodium hydroxide, followed by the reaction of the resulting product with 2-chloro-4,6-dichloro-1,3-dioxane. The product can then be isolated, purified, and characterized by spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has also been used in studies of gene expression and regulation, and in studies of the structure and function of proteins. Additionally, this compound has been used in studies of the metabolism and pharmacokinetics of drugs and other compounds.
Biochemische Analyse
Biochemical Properties
4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has been found to interact with Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The compound inhibits AURKA activity, which can lead to changes in cell cycle progression and potentially anticancer effects .
Cellular Effects
In HCT116 human colon cancer cells, this compound has been shown to reduce phosphorylation of AURKA at Thr283, leading to an accumulation of cells in the G2/M phase of the cell cycle . This compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptotic cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AURKA and inhibiting its activity . This leads to changes in cell cycle progression and the induction of apoptosis .
Eigenschaften
IUPAC Name |
4,6-bis(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDYWGYBRQVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

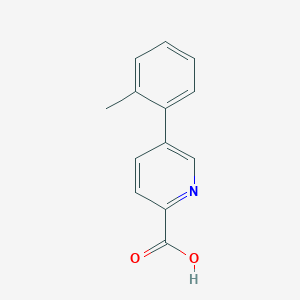
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
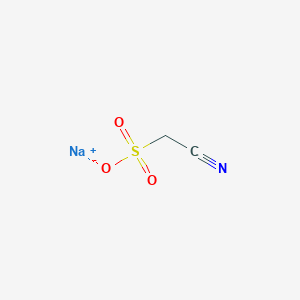


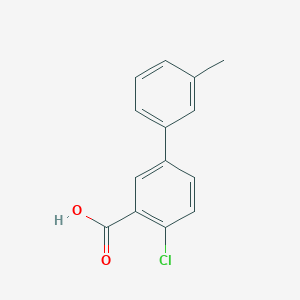
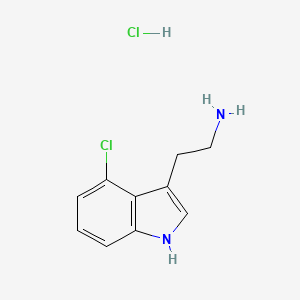

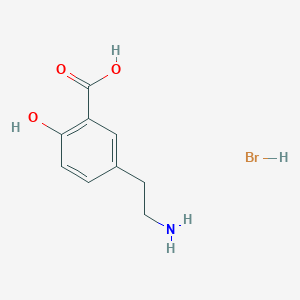

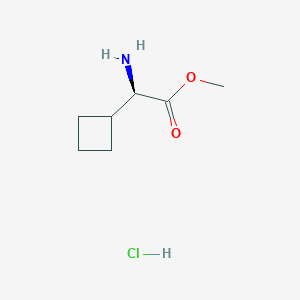

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)